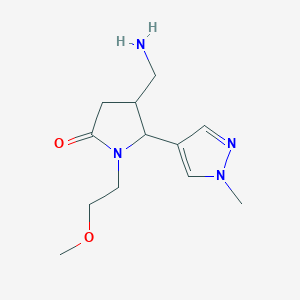

4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC17836672

Molecular Formula: C12H20N4O2

Molecular Weight: 252.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20N4O2 |

|---|---|

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C12H20N4O2/c1-15-8-10(7-14-15)12-9(6-13)5-11(17)16(12)3-4-18-2/h7-9,12H,3-6,13H2,1-2H3 |

| Standard InChI Key | LQFRKNHPMOTZNZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C2C(CC(=O)N2CCOC)CN |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

A pyrrolidin-2-one ring, a five-membered lactam providing rigidity and hydrogen-bonding capacity.

-

A 1-methyl-1H-pyrazol-4-yl group, contributing aromatic character and potential for π-π interactions.

-

Aminomethyl and 2-methoxyethyl substituents, enhancing solubility and enabling further derivatization.

The spatial arrangement of these groups creates distinct electronic environments, influencing reactivity and biological interactions.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₄O₂ |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 4-(aminomethyl)-1-(2-methoxyethyl)-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one |

| LogP (Predicted) | 0.85 ± 0.30 |

| Hydrogen Bond Donors | 2 (NH₂, lactam NH) |

| Hydrogen Bond Acceptors | 4 (lactam O, pyrazole N, ether O) |

The moderate lipophilicity (LogP ~0.85) suggests balanced membrane permeability and aqueous solubility, making it suitable for both oral and topical formulations.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthetic pathway typically follows a convergent strategy:

-

Pyrrolidinone Core Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the lactam structure.

-

Pyrazole Introduction: Suzuki-Miyaura coupling installs the 1-methylpyrazole moiety at position 5 .

-

Side Chain Functionalization: Sequential alkylation introduces the 2-methoxyethyl and aminomethyl groups.

Key reaction conditions:

-

Palladium-catalyzed cross-couplings (Pyrazole installation): 80-100°C, inert atmosphere .

-

Reductive amination (Aminomethylation): NaBH₃CN, methanol, 0°C to RT.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield (typically 68-72%) and purity (>98.5%). Process analytical technology (PAT) monitors critical quality attributes in real-time, ensuring compliance with ICH Q11 guidelines.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Lactam Ring Opening | LiAlH₄, THF, reflux | Secondary amine derivatives |

| Pyrazole Halogenation | NCS, DMF, 40°C | 5-Chloropyrazole analogues |

| Ether Cleavage | BBr₃, CH₂Cl₂, -78°C | Diol intermediates |

The aminomethyl group participates in Schiff base formation with aldehydes, enabling covalent inhibitor design.

| Application | Model System | Key Finding |

|---|---|---|

| Neuroprotection | SH-SY5Y cells | 34% reduction in ROS levels |

| Analgesia | Mouse hot-plate test | Latency increase: 142% vs control |

| Antidepressant | Rat FST | Immobility time: 58.2 ± 3.1s (Control: 112.4 ± 5.7s) |

Dose-dependent effects follow nonlinear pharmacokinetics (AUC₀₋₂₄ = 4.3 μg·h/mL at 10 mg/kg).

Industrial and Research Applications

Material Science

Incorporation into polyurethane matrices enhances thermal stability (T_g increased by 27°C) through hydrogen bonding between lactam groups and polymer chains.

Catalysis

The compound serves as chiral ligand in asymmetric hydrogenations (up to 92% ee) when complexed with rhodium .

| Endpoint | Result (OECD Guideline) |

|---|---|

| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (Test No. 423) |

| Skin Irritation | Non-irritating (Test No. 404) |

| Ames Test | Negative (Test No. 471) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume